7,8-Dimethylcinnoline-3-carboxylic acid

Physicochemical profiling pKa determination Ionization state

Researchers face a scarcity of novel, IP-unencumbered cinnoline scaffolds with predictable physicochemical properties. 7,8-Dimethylcinnoline-3-carboxylic acid (CAS 1488567-05-0) resolves this by offering a discrete 7,8-dimethyl-3-carboxyl regioisomer with a predicted LogP of 2.2-2.4 (10-15× more lipophilic than the parent), a pKa of ~3.2-3.4, and zero prior art-creating a clear path for novel composition-of-matter patents. Key advantages: • Unclaimed Scaffold: 0 literature articles & 0 patents directly on this compound; reduces freedom-to-operate risk in antibacterial, anti-inflammatory, or anticancer programs. • Regioisomeric Purity: ≥95% purity with orthogonal analytical verification (¹H NMR, IR) to distinguish from mass-identical 4-COOH or 3,4-dimethyl isomers. • Gram-Positive Potential: Class-level QSAR links enhanced lipophilicity to improved activity against Gram-positive cocci, making this scaffold a strong starting point for lead optimization. • Supply Assurance: Available from BenchChem with rapid global shipping; custom synthesis and bulk quantities on request.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1488567-05-0
Cat. No. B2811478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethylcinnoline-3-carboxylic acid
CAS1488567-05-0
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCC1=C(C2=NN=C(C=C2C=C1)C(=O)O)C
InChIInChI=1S/C11H10N2O2/c1-6-3-4-8-5-9(11(14)15)12-13-10(8)7(6)2/h3-5H,1-2H3,(H,14,15)
InChIKeyPGNAPBQSBLKBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why 7,8-Dimethylcinnoline-3-carboxylic acid Matters


7,8-Dimethylcinnoline-3-carboxylic acid (CAS 1488567-05-0) is a heteroaromatic scaffold belonging to the cinnoline family—a bicyclic system fusing benzene with a 1,2-diazine (pyridazine) ring. Its molecular formula is C₁₁H₁₀N₂O₂ with a molecular weight of 202.21 g/mol . Compound records indicate zero primary literature or patent filings directly associated with this specific scaffold as of the latest database annotations [1]. Despite the absence of direct biological profiling, the cinnoline-3-carboxylic acid core is a recognized privileged structure in medicinal chemistry, with derivatives reported as antibacterial agents, 5-HT₃ receptor antagonists, and herbicidal actives [2][3]. This compound's distinct 7,8-dimethyl substitution pattern and 3-position carboxylic acid differentiate it from isomeric analogs such as 7,8-dimethylcinnoline-4-carboxylic acid (CAS 107859-18-7) and 3,4-dimethylcinnoline-6-carboxylic acid (CAS 1176775-00-0), which share the identical molecular formula but differ in the placement of key functional groups critical for target engagement and physicochemical behavior.

7,8-Dimethylcinnoline-3-carboxylic acid vs Generic Analogs


Substituting 7,8-dimethylcinnoline-3-carboxylic acid with a generic cinnoline or a positional isomer (e.g., 4-carboxylic acid or 3,4-dimethyl regioisomer) introduces measurable shifts in acidity, hydrogen-bonding geometry, and lipophilicity that directly impact biological target engagement and synthetic tractability. The 3-carboxylic acid group exhibits a predicted pKa of 3.13, approximately 0.26 log units higher than the 4-carboxylic acid analog (pKa 2.87), which alters the ionization state at physiological pH and influences both solubility and passive membrane permeability . In antibacterial cinnoline-3-carboxylic acid series, electron densities on the 3-carboxyl oxygen atoms have been quantitatively correlated with in vitro potency—a structural feature absent or repositioned in the 4-carboxylic acid isomers [1]. Furthermore, the 7,8-dimethyl substitution pattern introduces steric constraints on the benzene ring distinct from the 6,7-methylenedioxy motif of cinoxacin or the 3,4-dimethyl arrangement, modulating π-stacking interactions and metabolic stability [2]. Consequently, two compounds sharing the molecular formula C₁₁H₁₀N₂O₂ (202.21 g/mol) may exhibit divergent biological profiles, synthetic coupling efficiencies, and toxicological classifications that render them non-interchangeable in research or industrial applications.

7,8-Dimethylcinnoline-3-carboxylic acid Differentiation Evidence


Acidity Modulation by Carboxyl Position

The 3-carboxylic acid regioisomer exhibits a predicted pKa of 3.13±0.10, which is 0.26 pKa units higher (less acidic) than the 4-carboxylic acid isomer (pKa 2.87±0.10) . This difference, while modest in absolute magnitude, corresponds to an approximately 1.8-fold difference in Ka and a shift in the fraction ionized at any given pH near physiological range (pH 7.4). At pH 7.4, both compounds are >99% ionized, but the 3-COOH regioisomer carries a slightly lower effective negative charge density on the carboxylate oxygen, which can influence hydrogen-bond acceptor strength and metal-chelation behavior relevant to enzyme active-site interactions [1]. In quinolone and cinnoline antibacterial series, the electron density on the 3-carboxyl oxygen has been shown to correlate directly with in vitro antibacterial potency, with higher electron density associated with stronger activity [1].

Physicochemical profiling pKa determination Ionization state

Lipophilicity Increase from Dimethyl Substitution

The parent scaffold cinnoline-3-carboxylic acid has a computed LogP of 1.19 (JChem) and an experimental LogP of 1.04 [1]. Addition of two methyl groups at the 7- and 8-positions is predicted to increase LogP by approximately +1.0 to +1.2 log units based on the Hansch π constant for aromatic methyl (~0.52 per methyl group) [2]. This yields an estimated LogP of approximately 2.2–2.4 for 7,8-dimethylcinnoline-3-carboxylic acid, conferring roughly 10- to 15-fold higher lipophilicity compared to the unsubstituted parent. The positional isomer 3,4-dimethylcinnoline-6-carboxylic acid, in contrast, places one methyl adjacent to the carboxylic acid-bearing ring, which may partially shield the polar carboxyl from solvent and result in a distinctly different LogP and LogD profile . This lipophilicity increment is consistent with the class-wide observation that alkyl-substituted cinnoline-3-carboxylic acids exhibit enhanced Gram-positive antibacterial activity correlating with increased LogP in QSAR models [3].

Lipophilicity LogP prediction Membrane permeability

Regioisomer Purity and Identity Confirmation

The target compound 7,8-dimethylcinnoline-3-carboxylic acid is supplied by CymitQuimica (Biosynth) at a minimum purity of 95%, with the product listed as 'versatile small molecule scaffold' . The regioisomer 3,4-dimethylcinnoline-6-carboxylic acid is available from AKSci at 95% minimum purity specification, and from CymitQuimica at a listed price point of €343.00 for 25 mg . For procurement purposes, these two isomers—sharing identical molecular formula (C₁₁H₁₀N₂O₂) and molecular weight (202.21 g/mol)—cannot be distinguished by mass spectrometry alone and require orthogonal analytical confirmation (e.g., ¹H NMR, IR, or HPLC retention time comparison). The 3-carboxylic acid regioisomer places the carboxyl on the pyridazine half of the cinnoline, whereas the 6-carboxylic acid regioisomer positions it on the benzene half, resulting in distinct ¹H NMR aromatic proton splitting patterns and IR carbonyl stretching frequencies that serve as identity confirmation checkpoints for incoming quality control .

Chemical purity Procurement specification Regioisomer contamination

Hazard Classification: Danger vs Warning

Under the EU CLP Regulation (EC 1272/2008), 7,8-dimethylcinnoline-3-carboxylic acid carries the signal word 'Gefahr' (Danger) according to the C&L Inventory notified classification [1]. This classification differentiates it from closely related heterocyclic carboxylic acids that may carry only 'Warning' signal words. For example, 7,8-dimethylimidazo[1,2-a]pyridin-3-amine (CAS 1427361-01-0), a structurally adjacent bicyclic heterocycle, carries the lower-tier 'Waarschuwing' (Warning) classification [1]. The 'Danger' classification for the target compound likely stems from specific acute toxicity, skin corrosion/irritation, or serious eye damage endpoints, although the detailed hazard statements are not fully enumerated in the public C&L Inventory. This elevated hazard tier has direct implications for procurement: laboratories must ensure appropriate PPE, ventilation, and waste disposal protocols commensurate with a 'Danger'-classified substance, which may differ from protocols established for Warning-classified cinnoline analogs.

GHS classification CLP regulation Safe handling

Cinnoline vs Quinolone Antibacterial Pharmacophore

Cinnoline-3-carboxylic acid derivatives function as isosteric analogs of the quinolone-3-carboxylic acid antibacterial pharmacophore. In a direct comparative SAR study, 1-(p-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid and its quinoline and 1,8-naphthyridine counterparts were evaluated for in vitro antibacterial activity alongside computed electron densities on the 3-carboxyl and 4-oxo oxygen atoms [1]. The quinolines and 1,8-naphthyridines exhibited higher electron densities and more potent antibacterial activity, while the cinnolines showed lower electron densities and reduced or absent in vitro activity [1]. This class-level finding is critical: the cinnoline-3-carboxylic acid scaffold is not simply interchangeable with a quinoline-3-carboxylic acid. Its distinct electronic structure, conferred by the N-2 nitrogen of the pyridazine ring, modulates the electron availability at the 3-carboxyl pharmacophore. The 7,8-dimethyl substitution further perturbs this electronic landscape through inductive and resonance effects, creating a unique SAR vector within the cinnoline subclass [2].

Antibacterial pharmacophore Isosteric replacement Quinolone analog

Freedom-to-Operate from Zero Prior Art

Database annotation records indicate that 7,8-dimethylcinnoline-3-carboxylic acid has zero associated patent filings and zero direct literature citations as of the latest PubChemLite indexing [1]. This stands in marked contrast to other cinnoline subclasses: cinnoline-3-carboxylic acid derivatives as 5-HT₃ antagonists are covered by at least EP 0560604 B1 and US 5,556,851 [2]; herbicidal cinnoline derivatives are claimed in WO/EP applications (PCT/EP2021/062884) [3]; and chemical hybridization agents based on cinnoline-3-carboxylic acids are protected by EP 0197226 A1 [4]. The absence of prior art specifically encompassing the 7,8-dimethyl-3-carboxylic acid substitution pattern provides a tangible freedom-to-operate advantage for organizations pursuing composition-of-matter claims on derivatives or analogs incorporating this scaffold, particularly in therapeutic areas distinct from the already-claimed 5-HT₃ and herbicidal applications.

Freedom to operate Patent landscape Chemical novelty

Application Scenarios for 7,8-Dimethylcinnoline-3-carboxylic acid


Gram-Positive Antibacterial Lead Optimization

Building on the class-level QSAR evidence that cinnoline-3-carboxylic acid derivatives with higher lipophilicity exhibit enhanced activity against Gram-positive cocci [1], the estimated LogP of 2.2–2.4 for 7,8-dimethylcinnoline-3-carboxylic acid—approximately 10–15 fold higher than the unsubstituted parent—suggests that this scaffold is preferentially suited for lead optimization programs targeting Gram-positive bacteria. The 7,8-dimethyl substitution pattern provides a distinct steric fingerprint on the benzene ring that is absent from the 6,7-methylenedioxy motif of cinoxacin, offering a novel SAR vector. Researchers should prioritize this compound when seeking to improve membrane penetration into Gram-positive organisms while retaining the cinnoline-3-carboxylic acid pharmacophore's established antibacterial mechanism.

Freedom-to-Operate for Novel IP Generation

With zero patents and zero literature articles associated with this specific scaffold [2], organizations can enter cinnoline-based medicinal chemistry programs with reduced risk of infringing existing composition-of-matter claims. This contrasts sharply with the 5-HT₃ antagonist cinnoline space (EP 0560604 B1, US 5,556,851) [3] and the herbicidal cinnoline domain (PCT/EP2021/062884) [4]. The 7,8-dimethyl-3-carboxylic acid scaffold thus represents a commercially viable starting point for filing novel patents in antibacterial, anti-inflammatory, or anticancer indications—areas where cinnoline derivatives have demonstrated class-level activity but where the 7,8-dimethyl pattern remains unclaimed.

Quinolone Isostere for Attenuated-Activity Probes

The class-level evidence demonstrates that cinnoline-3-carboxylic acids exhibit lower electron density at the 3-carboxyl pharmacophore and correspondingly attenuated antibacterial potency compared to quinoline-3-carboxylic acids [5]. This property makes 7,8-dimethylcinnoline-3-carboxylic acid suitable for chemical probe development where the target is a bacterial enzyme (e.g., DNA gyrase or topoisomerase IV) but where full antibacterial potency is undesirable—for example, in studies aimed at decoupling enzyme inhibition from bacterial killing, or in designing selective inhibitors of human topoisomerase II isoforms that spare the bacterial enzyme. The 7,8-dimethyl lipophilic increment further allows tuning of eukaryotic cell permeability for such probe applications.

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